![molecular formula C6H3F3O B1297822 2,4,6-Trifluorophenol CAS No. 2268-17-9](/img/structure/B1297822.png)
2,4,6-Trifluorophenol
Overview
Description
2,4,6-Trifluorophenol is a fluorinated phenol derivative characterized by the presence of three fluorine atoms in the ortho and para positions relative to the hydroxyl group on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar fluorinated phenolic compounds and the influence of fluorine substituents on molecular structure and reactivity.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound can be inferred from the study of similar molecules, such as 2-fluorophenol and 2,6-difluorophenol, whose structures were determined by gas-phase electron diffraction . The presence of fluorine atoms is likely to influence the molecular geometry of this compound, potentially leading to the formation of weak intramolecular hydrogen bonds between the hydroxyl group and the fluorine substituents. These interactions could affect the overall stability and reactivity of the molecule.
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not discussed in the provided papers, the presence of fluorine atoms can significantly alter the reactivity of the phenolic ring. Fluorine is highly electronegative, which can increase the acidity of the hydroxyl group and affect the molecule's participation in various organic reactions. For instance, the electron-withdrawing effect of the fluorine atoms could enhance the electrophilic character of the phenol, making it more reactive towards nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the fluorine substituents. The high electronegativity of fluorine could lead to a lower pKa compared to unsubstituted phenol, making this compound a stronger acid. The molecular geometry, as suggested by the study of related fluorophenols , could also impact the boiling point, melting point, and solubility of the compound. The specific physical and chemical properties would need to be determined experimentally for a comprehensive understanding.
Scientific Research Applications
Synthesis of Triarylpyridines
2,4,6-Trifluorophenol is utilized in the synthesis of 2,4,6-triarylpyridines, which are significant due to their wide range of biological and pharmaceutical properties. These compounds exhibit various functions such as anti-convulsant, anesthetic, anti-malarial, and vasodilator properties. They are also used in photodynamic cell-specific cancer therapy due to their structural relation to triarylthio-, triarylseleno-, and triaryltelluoropyrylium salt photosensitizers (Maleki, 2015).
Photocatalytic Removal of Pollutants
Research has explored the use of ZnO for the aqueous phase photocatalytic oxidation of 2,4,6-trichlorophenol, an important water pollutant. This method has shown promise for the effective abatement of this pollutant, contributing to environmental purification efforts (Gaya et al., 2010).
Electrochemical Detection of Toxicants
This compound is also significant in developing sensors for detecting hazardous toxicants like 2,4,6-Trichlorophenol. These sensors are based on materials like CuO nanostructures, offering high sensitivity and selectivity, crucial for environmental and health monitoring (Buledi et al., 2021).
Lewis Acid in Organic Chemistry
Tris(pentafluorophenyl)borane, related to this compound, serves as a strong Lewis acid in organic and organometallic chemistry. It is utilized in various reactions like catalytic hydrometallation, alkylations, and aldol-type reactions, indicating its versatile application in chemical synthesis (Erker, 2005).
Predicting Environmental Impact
Studies involving 2,4,6-trichlorophenol, a derivative of this compound, have been crucial in predicting no-effect concentrations (PNEC) for aquatic environments. This information is vital for assessing the environmental impact and regulatory standards of certain chemicals (Jin et al., 2012).
Mechanism of Action
Target of Action
2,4,6-Trifluorophenol is a halogen-substituted phenol . The primary target of this compound is the enzyme peroxidase . Peroxidases are a large family of enzymes that typically catalyze a reaction of the form:
Peroxidase+H2O2+RH2→Peroxidase+2H2O+R\text{Peroxidase} + H_2O_2 + \text{RH2} \rightarrow \text{Peroxidase} + 2H_2O + R Peroxidase+H2O2+RH2→Peroxidase+2H2O+R
The substrate, RH2, is typically a halogenated phenol, such as this compound .
Mode of Action
The mode of action of this compound involves its oxidation by peroxidase . This reaction results in the removal of the halogen atoms and the conversion of the phenol to its corresponding quinone .
Biochemical Pathways
The biochemical pathway affected by this compound is the peroxidase-catalyzed oxidation pathway . The downstream effects of this pathway include the generation of water and a dehalogenated quinone .
Result of Action
The result of the action of this compound is the generation of a dehalogenated quinone and water . This reaction is part of the body’s mechanism for detoxifying halogenated phenolic compounds .
Safety and Hazards
properties
IUPAC Name |
2,4,6-trifluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFWMPUXPLBWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334211 | |
Record name | 2,4,6-Trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2268-17-9 | |
Record name | 2,4,6-Trifluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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